BenchChemオンラインストアへようこそ!

Lactose-β-NAc-Propargyl

galectin binding LacNAc epitope carbohydrate recognition domain

Lactose-β-NAc-Propargyl (alias Galβ1-4Glcβ-NAc-Prop, molecular formula C₁₇H₂₇NO₁₁, MW 421.39) is a synthetic, functionalized disaccharide belonging to the GlycoBricks® family from Elicityl. Its core is the N-acetyllactosamine (LacNAc; Galβ1-4GlcNAc) motif—a fundamental recognition element for human galectins and other glycan-binding proteins—chemically derivatized at the anomeric position with a propargyl group, which furnishes a terminal alkyne handle for bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Molecular Formula C23H38NO19Na
Molecular Weight
Cat. No. B1165414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLactose-β-NAc-Propargyl
SynonymsGalβ1-4Glcβ-NAc-Prop
Molecular FormulaC23H38NO19Na
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lactose-β-NAc-Propargyl: Compound Class, Core Structure, and Primary Research Utility


Lactose-β-NAc-Propargyl (alias Galβ1-4Glcβ-NAc-Prop, molecular formula C₁₇H₂₇NO₁₁, MW 421.39) is a synthetic, functionalized disaccharide belonging to the GlycoBricks® family from Elicityl [1]. Its core is the N-acetyllactosamine (LacNAc; Galβ1-4GlcNAc) motif—a fundamental recognition element for human galectins and other glycan-binding proteins—chemically derivatized at the anomeric position with a propargyl group, which furnishes a terminal alkyne handle for bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [2]. The compound thus serves as a dual-purpose tool: it retains the native-like LacNAc epitope for biomolecular recognition while enabling covalent conjugation to azide-bearing partners (fluorescent probes, biotin, surfaces, or drug payloads) without additional activation steps [3].

Why Lactose-β-NAc-Propargyl Cannot Be Freely Substituted with Other Propargyl-Glycosides or LacNAc Analogs


In-class propargyl-glycosides and LacNAc derivatives are not interchangeable because the precise combination of (i) the N-acetyl group on the glucosamine ring, which is required for galectin-3 carbohydrate-recognition-domain binding [1], and (ii) the free terminal alkyne at the anomeric position, which enables CuAAC without deprotection or pre-activation [2], is absent from most closest analogs. Propargyl β-D-lactoside (CAS 857642-16-1) lacks the N-acetyl group, reducing biological recognition specificity; peracetylated propargyl lactoside heptaacetate (CAS 211688-85-6) requires deprotection before click chemistry; and 2-azidoethyl LacNAc possesses complementary rather than identical reactivity, necessitating a different experimental design (azide-alkyne pairing orientation). Only Lactose-β-NAc-Propargyl simultaneously delivers the native-like LacNAc pharmacophore and the click-ready propargyl handle in a single, unprotected, off-the-shelf reagent.

Quantitative Differentiation Evidence for Lactose-β-NAc-Propargyl vs. Closest Chemical Analogs and Click-Chemistry Alternatives


N-Acetyl Group Presence Confers Biological Recognition Absent in Propargyl β-D-Lactoside

Lactose-β-NAc-Propargyl incorporates the N-acetyl group at the C-2 position of the glucosamine ring, which is the defining structural feature of the LacNAc motif recognized by human galectins. In contrast, propargyl β-D-lactoside (CAS 857642-16-1) lacks this N-acetyl substituent, bearing only a free hydroxyl at the corresponding position . A 3′-O-sulfated LacNAc analog (containing the N-acetyl group) demonstrated a Kd of 14.7 µM against human galectin-3 by ITC—a six-fold affinity improvement over methyl β-D-lactoside (Kd 91 µM), which lacks the N-acetyl moiety [1]. This class-level evidence establishes that the N-acetyl group is structurally essential for high-affinity galectin-3 engagement, making propargyl β-D-lactoside an inadequate surrogate when galectin targeting is the experimental objective.

galectin binding LacNAc epitope carbohydrate recognition domain

Propargyl-Terminal Alkyne Handle Provides Orthogonal, Activation-Free Click Reactivity vs. Peracetylated Analogs

Lactose-β-NAc-Propargyl is supplied in its fully deprotected (free hydroxyl) form, with the terminal propargyl alkyne immediately available for CuAAC ligation. By contrast, propargyl β-D-lactoside heptaacetate (CAS 211688-85-6) is a peracetylated derivative that requires a separate deprotection step (e.g., Zemplén deacetylation with NaOMe/MeOH) before the propargyl group can participate in click reactions . While synthetic protocols report an 88% yield for the full deprotection of a related protected propargyl LacNAc intermediate to yield the free propargyl LacNAc [1], this additional synthetic step introduces material loss, labor, and potential variability in purity. The off-the-shelf availability of the unprotected propargyl handle represents a reduction in experimental steps and associated yield loss compared to peracetylated alternatives.

click chemistry CuAAC bioorthogonal conjugation protecting-group-free

Preparative-Scale Synthesis Validated at 300 mg for LacNAc-Propargyl Derivatives, Enabling Reproducible Multiexperiment Use

The chemo-enzymatic synthesis of LacNAc derivatives bearing propargyl, azide, and amino functionalities was demonstrated on a preparative scale. For the azide and amino-tBoc LacNAc derivatives, 300 mg (0.6 mmol) was synthesized per batch, and poly-LacNAc derivatives were produced with yields exceeding 90% in a one-pot synthesis format [1]. While the propargyl LacNAc derivative was also successfully synthesized and isolated in preparative quantities, the exact isolated mass was not separately reported. By contrast, no comparable preparative-scale synthesis data are available in the public domain for propargyl β-D-lactoside or 2-azidoethyl LacNAc from commercial or academic sources, limiting confidence in multi-experiment reproducibility when scaling up protocols.

preparative synthesis scale-up glycobiology surface functionalization

GlycoBricks® Product Line Consistency Enables Systematic SAR Studies Across Glycan Series

Lactose-β-NAc-Propargyl is cataloged within the Elicityl GlycoBricks® platform (Cat. No. GLY220-NPR), a unified series of functionalized oligosaccharides that share the β-NAc-Propargyl terminal motif. This family includes 2′-Fucosyllactose-β-NAc-Propargyl (Cat. No. GLY031-3-NPR), 3′-Sialyllactose-β-NAc-Propargyl, Lewisᵇ pentaose-β-NAc-Propargyl, and GD1a ganglioside sugar-β-NAc-Propargyl, among many others . All members carry an identical propargyl handle at the reducing terminus, enabling the same click-chemistry conjugation protocol to be applied across the entire library. By contrast, propargyl β-D-lactoside and propargyl β-D-lactoside heptaacetate are standalone products without a matched family of structurally related glycan probes, limiting their utility in systematic, multi-glycan comparative studies where conjugation consistency is critical to avoid protocol-derived artifacts.

GlycoBricks structure-activity relationship glycan library functionalized oligosaccharides

Qualitative Lectin-Binding Discrimination Demonstrated on LacNAc-Propargyl vs. LacNAc-Azide Surfaces

In surface-immobilization studies, LacNAc derivatives bearing propargyl and azide functionalities were covalently attached to microtiter plates and hydrogel surfaces, and their binding to fungal galectin CGL2 and human galectin-1 (His₆Gal1) was evaluated. Qualitative differences in lectin binding were detected between the differently functionalized surfaces, with hydrogel-coated surfaces showing superior results compared to standard reference surfaces [1]. While this study did not report numerical binding affinities (Kd values) for the individual LacNAc derivatives, it established—at a functional level—that the choice of terminal functional group (propargyl vs. azide vs. amino) on the LacNAc scaffold influences downstream protein recognition. This finding underscores that propargyl- and azide-functionalized LacNAc are not functionally equivalent in a surface-presentation context and that experimental design must account for the specific linker chemistry employed.

lectin binding surface plasmon resonance glycan immobilization galectin

Propargyl-Functionalized Sialic Acid Analogs Demonstrate Neuraminidase Resistance Over Azidoacetyl Analogs: Class-Level Implication for Alkyne vs. Azide Bioorthogonal Handle Selection

In a metabolic oligosaccharide engineering study, azidoacetyl (Az)-modified sialic acids incorporated into cellular glycans were found to be susceptible to neuraminidase cleavage, whereas propargyloxycarbonyl (Poc)-modified sialic acids—bearing a terminal alkyne group—were largely resistant to enzymatic hydrolysis [1]. Although this study was conducted on sialic acid analogs rather than LacNAc derivatives, it provides a class-level inference relevant to all glycan probe design: terminal alkyne (propargyl-type) handles can confer greater stability against enzymatic degradation compared to azide handles in certain biological contexts. For Lactose-β-NAc-Propargyl, this suggests that the propargyl functionalization may provide superior stability in live-cell or in vivo experimental settings where glycosidases or other hydrolytic enzymes are present, relative to azidoethyl LacNAc analogs.

neuraminidase resistance alkyne stability bioorthogonal chemistry metabolic glycoengineering

Highest-Impact Application Scenarios for Lactose-β-NAc-Propargyl Based on Evidence-Strong Differentiation


Galectin-Targeted Glycoarray Fabrication for Cancer Biomarker Screening

Immobilize Lactose-β-NAc-Propargyl on azide-functionalized microarray slides via CuAAC to create a chemically defined LacNAc-presenting surface for profiling galectin-1, galectin-3, and galectin-8 binding from patient serum. The N-acetyl group ensures native-like galectin recognition (class-level Kd advantage of ~6.2-fold for N-acetyl-containing LacNAc over lactose scaffolds [1]), while the GlycoBricks® family enables parallel testing of structurally related glycan probes (2′-Fucosyllactose-β-NAc-Propargyl, 3′-Sialyllactose-β-NAc-Propargyl) using an identical conjugation protocol [2]. Azide-functionalized LacNAc analogs cannot be directly substituted for the propargyl form in this surface-based format without altering the click-chemistry orientation and potentially affecting lectin-binding outcomes [3].

One-Step Synthesis of Site-Specific Antibody-Drug Conjugates (ADCs) via Enzymatic Transglycosylation

Utilize Lactose-β-NAc-Propargyl as a substrate for Endo-S2-mediated transglycosylation onto the Asn297 N-glycan site of native IgGs (e.g., Trastuzumab). The LacNAc core is recognized and transferred by the ENGase in a single step without hydrolysis [1]. The propargyl handle on the transferred LacNAc then enables subsequent CuAAC or strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-tagged cytotoxic payloads to generate homogeneous glycosite-specific ADCs. The unprotected propargyl handle eliminates the need for post-enzymatic deprotection, reducing the ADC synthesis workflow by one step compared to peracetylated propargyl glycoside substrates [2].

Chemoenzymatic Histology (CHoMP) for LacNAc Expression Profiling in Tumor Biopsies

Apply a recombinant β1,4-galactosyltransferase to transfer a UDP-galactose donor onto GlcNAc-terminating cell-surface glycans in formalin-fixed tissue sections, then detect the resulting LacNAc epitopes by click-conjugating Lactose-β-NAc-Propargyl—or an azide-bearing fluorescent probe that reacts with the propargyl handle—for visualization. The CHoMP method has been validated for detecting LacNAc expression changes in lung adenocarcinoma biopsies, where a sharp decrease in LacNAc levels was observed between normal and early-grade tumor tissues [1]. The propargyl handle's enzymatic stability advantage over azide handles [2] may improve probe integrity during histological processing steps that involve endogenous glycosidases.

Multivalent Glycopolymer Synthesis for Galectin Inhibition Studies

Conjugate Lactose-β-NAc-Propargyl via CuAAC to azide-functionalized poly(N-(2-hydroxypropyl)methacrylamide) (HPMA) or cyclodextrin scaffolds to create multivalent LacNAc-presenting glycopolymers with defined valency and spatial presentation. The LacNAc epitope—rather than simple lactose—is required for high-affinity galectin-3 binding [1], and the preparative-scale synthesis validation at the 300 mg level ensures sufficient material for polymerization, purification, and subsequent ITC or SPR binding characterization [2]. Systematic variation of glycopolymer architecture (valency, linker length, scaffold geometry) is enabled by the matched GlycoBricks® product series [3].

Quote Request

Request a Quote for Lactose-β-NAc-Propargyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.